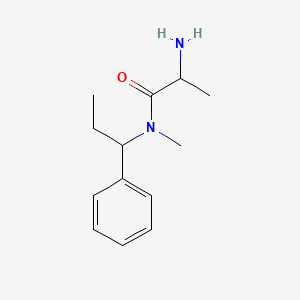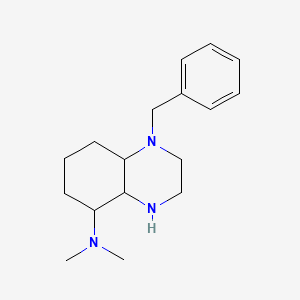
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is a complex organic compound with a molecular formula of C21H39NO4. This compound is characterized by the presence of a hydroxyl group, an amide linkage, and a long-chain unsaturated fatty acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid typically involves the esterification of oleic acid with a suitable hydroxyl-containing compound, followed by amidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor molecules, which are then chemically modified to obtain the final product. This approach is often preferred for its sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the fatty acid chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated fatty acid derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing cellular processes. Its long-chain fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-(octadec-9-enamido)propanoic acid: Similar in structure but with slight variations in the fatty acid chain.
3-Hydroxy-2-[2-[[(E)-octadec-9-enoyl]amino]hexadecanoylamino]propanoic acid: Contains additional functional groups, making it more complex.
Uniqueness
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is unique due to its specific combination of functional groups and long-chain unsaturated fatty acid. This combination gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C21H39NO4 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-hydroxy-2-(octadec-9-enoylamino)propanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26) |
Clave InChI |
MBDKGXAMSZIDKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)






![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14791113.png)
![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
